molecular formula C9H5N3O6 B5913340 3,7-Dinitroquinoline-2,4-diol

3,7-Dinitroquinoline-2,4-diol

Cat. No.: B5913340
M. Wt: 251.15 g/mol
InChI Key: LVOGPGRZRLTBCB-UHFFFAOYSA-N
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Description

3,7-Dinitroquinoline-2,4-diol is a synthetic nitroquinoline derivative provided as a high-purity reference material for chemical and pharmaceutical research. Nitroquinoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Related compounds, such as 4-anilino-3-nitroquinoline derivatives, have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, showing promising antitumor activity in cell-based assays . The specific positioning of nitro substituents on the quinoline ring system is a key structural feature that can be engineered to modulate electronic properties, binding affinity, and metabolic stability. This compound serves as a valuable chemical intermediate or building block for synthesizing more complex molecules for biological screening. It is also useful as an analytical standard for method development and quality control. Researchers can utilize this compound to explore new chemical space in drug discovery programs, develop novel catalysts, or study the photophysical properties of nitro-aromatic systems. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,7-dinitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O6/c13-8-5-2-1-4(11(15)16)3-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOGPGRZRLTBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3,7 Dinitroquinoline 2,4 Diol

Reactions Involving the Nitro Groups

The presence of two nitro groups on the quinoline (B57606) scaffold suggests a rich potential for various chemical transformations. These electron-withdrawing groups significantly influence the electronic properties of the aromatic system.

Reductive Transformations of Nitro to Amino or Hydroxylamino Functions

In related nitroaromatic compounds, the reduction of nitro groups to amino or hydroxylamino functionalities is a common and well-documented transformation. A variety of reagents and conditions are typically employed for such reductions. However, no studies have been found that specifically detail the reduction of the nitro groups on 3,7-Dinitroquinoline-2,4-diol. The regioselectivity of such a reduction, i.e., whether the nitro group at the 3- or 7-position would be preferentially reduced, would be a key area for investigation.

Nucleophilic Aromatic Substitution of Nitro Groups

The strong electron-withdrawing nature of nitro groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r_). In many nitro-substituted aromatic systems, the nitro group itself can act as a leaving group when a strong nucleophile is introduced. Research on other dinitro-aromatic compounds has shown that the position of the nitro groups relative to other substituents can greatly influence the feasibility and outcome of such reactions. For this compound, the potential for substitution of one or both nitro groups by various nucleophiles remains an open area for experimental exploration.

Reactions at the Hydroxyl Groups

The two hydroxyl groups at the 2- and 4-positions of the quinoline ring introduce another layer of reactivity to the molecule. These groups can participate in a range of reactions typical for phenols and enols.

Esterification and Etherification Reactions

The hydroxyl groups of this compound would be expected to undergo esterification with acyl halides or anhydrides, and etherification with alkyl halides or other alkylating agents. The relative reactivity of the two hydroxyl groups and the potential for selective mono- or di-functionalization would depend on the specific reaction conditions and the steric and electronic environment of each hydroxyl group. No experimental data is available to confirm these expected reactions for this specific compound.

Metal Complexation and Coordination Chemistry

The presence of both hydroxyl and nitro groups, which contain oxygen and nitrogen atoms with lone pairs of electrons, suggests that this compound could act as a ligand for metal ions. The diol moiety, in particular, could form stable chelate complexes with a variety of metals. The coordination chemistry of such a ligand could be of interest for applications in catalysis or materials science. However, no studies on the metal complexes of this compound have been reported in the available literature.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The quinoline ring system itself is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the existing substituents. The two nitro groups are strong deactivating groups for electrophilic aromatic substitution, directing incoming electrophiles to specific positions, while also activating the ring for nucleophilic attack. Conversely, the hydroxyl groups are activating for electrophilic substitution. The interplay of these competing electronic effects would determine the outcome of any substitution reactions on the carbocyclic part of the quinoline ring. Without experimental validation, any discussion on the specific sites of substitution on the benzene (B151609) ring of this compound would be purely theoretical.

Rearrangement Reactions and Tautomerism (Keto-Enol, Nitro-Aci Tautomerism)

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible isomers, is a key aspect of the chemistry of this compound. scienceinfo.comlibretexts.org These isomers, known as tautomers, differ in the position of a proton and a double bond. quora.com For this molecule, two primary forms of tautomerism are of interest: keto-enol and nitro-aci tautomerism.

Keto-Enol Tautomerism:

The 2,4-diol substitution pattern on the quinoline ring system allows for the existence of keto-enol tautomers. The dihydroxy (enol) form can tautomerize to form various keto forms. In general, the keto form of simple carbonyl compounds is more stable. libretexts.org However, factors such as aromaticity, hydrogen bonding, and conjugation can influence the position of the equilibrium. quora.com In the case of this compound, the enol form benefits from the aromaticity of the quinoline ring. The equilibrium between the keto and enol forms can be influenced by the solvent and pH. scienceinfo.com

The presence of two hydroxyl groups at positions 2 and 4 allows for the formation of a quinolone structure. The equilibrium would likely favor the tautomer that maximizes stability, potentially a 4-hydroxy-2-quinolone derivative, due to the influence of the conjugated system. Calculations on similar, larger aromatic hydroquinones have shown that the diketone tautomer can be the more stable form, a departure from simpler systems where the dihydroxy form predominates. nih.gov

Table 1: Possible Keto-Enol Tautomers of the Quinoline Ring in this compound

Tautomeric FormStructural Features
2,4-Dihydroxy (Enol)Fully aromatic quinoline ring with hydroxyl groups at C2 and C4.
4-Hydroxy-2-oxo (Keto)Aromatic benzene ring fused to a pyridin-2-one ring. Hydroxyl group at C4.
2-Hydroxy-4-oxo (Keto)Aromatic benzene ring fused to a pyridin-4-one ring. Hydroxyl group at C2.
2,4-Dioxo (Diketo)Aromatic benzene ring fused to a piperidine-2,4-dione ring.

Nitro-Aci Tautomerism:

Nitro-aci tautomerism is another possibility for this compound, involving the migration of a proton from an adjacent carbon or a hydroxyl group to one of the nitro groups. This creates an aci-nitro tautomer, which contains a nitronic acid (C=NOOH) or nitronate (C=NOO-) group. This type of tautomerism is known to occur in other nitroaromatic compounds. The aci form is generally less stable but can be a key intermediate in certain reactions and degradation pathways. The presence of acidic protons on the hydroxyl groups could potentially facilitate the formation of an aci-nitro tautomer through an intramolecular hydrogen transfer.

Thermal and Photochemical Stability and Initiated Degradation Pathways

The stability of this compound is influenced by the presence of the nitro groups, which are known to be thermally and photochemically active. The quinoline ring itself is a relatively stable aromatic system.

The introduction of nitro groups into heterocyclic compounds can significantly enhance their energetic properties and reactivity. nih.govsciengine.com While some polynitrated quinolones are noted to be stable under normal conditions, they can exhibit high reactivity towards nucleophiles. nih.gov

Thermal Stability: The thermal decomposition of nitroaromatic compounds often initiates with the cleavage of the C-NO2 bond. dtic.mil Another common pathway is the isomerization of the nitro group to a nitrite (B80452) (–ONO), followed by the cleavage of the O-NO bond. The presence of ortho-substituents can introduce alternative decomposition mechanisms, such as intramolecular rearrangements. dtic.mil For this compound, heating could lead to the loss of the nitro groups and subsequent degradation of the quinoline ring.

Photochemical Stability: Aromatic nitro compounds are known to be photosensitive. nih.gov Upon absorption of UV light, they can undergo a variety of reactions. A common photochemical reaction for nitroaromatics is the reduction of the nitro group to a nitroso group. nih.gov Another pathway involves the rearrangement of the nitro group to a nitrite ester, which can then decompose to form nitric oxide and phenoxy radicals. nih.gov The presence of hydroxyl groups on the quinoline ring of this compound could also influence its photochemical behavior, potentially participating in photo-induced electron or proton transfer processes. The photodegradation of quinoline itself has been shown to be more favorable in alkaline solutions when hydrogen peroxide is present. researchgate.net

While specific degradation products for this compound have not been documented, general degradation pathways for related compounds can provide insight.

Thermal Degradation Products: Based on the chemistry of nitroaromatic compounds, thermal degradation would likely lead to the formation of nitrogen oxides (NOx) and a complex mixture of phenolic and nitrogen-containing aromatic compounds. Ring-opening and fragmentation of the quinoline nucleus could occur at higher temperatures.

Photochemical Degradation Products: Photodegradation in aqueous environments could lead to the formation of hydroxylated and denitrated derivatives. The photolysis of the related compound 4-nitroquinoline (B1605747) 1-oxide (4NQO) is known to produce reactive oxygen species and its reduced metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which can covalently bind to macromolecules. wikipedia.org The photochemical degradation of other pharmaceuticals containing nitroaromatic groups has been shown to proceed via cleavage of bonds adjacent to the aromatic ring and subsequent oxidation. nih.gov For this compound, degradation may be initiated by the cleavage of the C-NO2 bonds or by reactions involving the hydroxyl groups. The degradation of quinoline moieties can proceed through oxidation and ring-opening of the piperazine (B1678402) ring. mdpi.com

Table 2: Plausible Degradation Mechanisms for this compound

Degradation TypeInitiating StepPotential Intermediate/Final Products
ThermalC-NO2 bond homolysisNitrogen oxides, dinitrophenols, complex aromatic compounds.
PhotochemicalNitro group reductionNitroso derivatives, amino derivatives.
PhotochemicalRearrangement to nitrite esterPhenoxy radicals, nitric oxide, hydroxylated quinolines.
OxidativeHydroxylation and ring openingSmaller aliphatic and aromatic fragments.

The environmental fate of this compound would be governed by its persistence, potential for bioaccumulation, and toxicity. The presence of nitro groups often makes aromatic compounds resistant to biodegradation. nih.gov

Toxicity and Genotoxicity: Many nitroaromatic compounds and their metabolites are known to be toxic and mutagenic. nih.govnih.gov The reduction of the nitro group can lead to the formation of highly reactive intermediates, such as hydroxylamines, which can bind to DNA and cause mutations. nih.gov The related compound 4-nitroquinoline 1-oxide is a known carcinogen and mutagen. wikipedia.org Given the structural similarities, there is a potential for this compound and its degradation products to exhibit similar toxicological properties. The degradation of heterocyclic compounds can sometimes lead to byproducts with increased toxicity. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 3,7 Dinitroquinoline 2,4 Diol Structure

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the key functional moieties within a molecule by probing their characteristic vibrational modes. For 3,7-Dinitroquinoline-2,4-diol, this analysis focuses on the nitro (NO₂) and hydroxyl (OH) groups, which define its chemical character.

The presence of two nitro groups and two hydroxyl groups gives rise to distinct and identifiable bands in the FT-IR and Raman spectra.

Nitro (NO₂) Group Vibrations: The nitro groups are characterized by two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In nitroaromatic compounds, the asymmetric stretching mode typically appears as a strong band in the 1500–1570 cm⁻¹ region, while the symmetric stretch is found between 1300–1370 cm⁻¹. researchgate.netnih.gov The exact position of these bands can be influenced by the electronic environment of the quinoline (B57606) ring. Additionally, scissoring and out-of-plane deformation modes for the C-NO₂ groups can be observed at lower frequencies. nih.gov

Hydroxyl (OH) Group Vibrations: The hydroxyl groups are identified by their characteristic O-H stretching vibration. In the absence of hydrogen bonding, a sharp band would be expected around 3550–3700 cm⁻¹. researchgate.net However, due to significant hydrogen bonding in the solid state, this vibration typically manifests as a very broad and intense absorption band in the 3000–3500 cm⁻¹ region. researchgate.net Other significant vibrations include the in-plane O-H bending (δOH) and the C-O stretching (νC-O), with the latter often appearing in the 1200-1300 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity (FT-IR)
Hydroxyl (O-H)O-H Stretch (H-bonded)3000 - 3500Strong, Broad
Aromatic (C-H)C-H Stretch3000 - 3100Medium
Nitro (NO₂)Asymmetric Stretch (νas)1500 - 1570Strong
Aromatic (C=C)C=C Ring Stretch1400 - 1600Medium-Strong
Nitro (NO₂)Symmetric Stretch (νs)1300 - 1370Strong
Hydroxyl (C-O)C-O Stretch1200 - 1300Medium-Strong

The molecular structure of this compound, featuring both hydrogen bond donors (-OH groups) and acceptors (-NO₂ groups and the quinoline nitrogen), facilitates the formation of an extensive hydrogen bonding network. fiveable.me This network can involve both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions.

The most direct evidence of hydrogen bonding in the FT-IR spectrum is the significant broadening and red-shifting (a shift to lower wavenumbers) of the O-H stretching band. researchgate.net Instead of a sharp peak, a broad envelope is observed, indicating a population of hydroxyl groups involved in hydrogen bonds of varying strengths. These interactions increase the polarity of the O-H bond, which in turn strengthens its IR absorption intensity. The presence of two hydroxyl groups in a diol structure enhances these effects compared to monohydric alcohols. fiveable.me This network of hydrogen bonds is a critical factor in determining the crystal packing and solid-state properties of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The quinoline core has three aromatic protons located at the C5, C6, and C8 positions.

Aromatic Protons: The powerful electron-withdrawing nature of the two nitro groups at positions 3 and 7 will significantly deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).

The proton at C8 is adjacent to the electron-withdrawing nitro group at C7 and is expected to be the most downfield signal, appearing as a doublet.

The proton at C5 is also influenced by the C7 nitro group and would likely appear as a doublet.

The proton at C6 would be coupled to both H5 and H8 (if H8 coupling is resolved across the ring), resulting in a doublet of doublets.

Hydroxyl Protons: The signals for the two hydroxyl protons (2-OH and 4-OH) are expected to be broad singlets. Their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen exchange.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H57.5 - 8.5Doublet (d)
H67.0 - 8.0Doublet of Doublets (dd)
H88.0 - 9.0Doublet (d)
2-OH, 4-OHVariable (e.g., 5.0 - 12.0)Broad Singlet (br s)

The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the quinoline skeleton. The chemical shifts are heavily influenced by the attached functional groups.

Substituted Carbons: The carbons directly bonded to the electronegative oxygen atoms of the hydroxyl groups (C2 and C4) and the nitrogen atoms of the nitro groups (C3 and C7) will exhibit the most significant shifts. C2 and C4 are expected to be strongly deshielded, appearing far downfield. C3 and C7 will also be deshielded due to the electron-withdrawing effect of the nitro groups.

Aromatic Carbons: The remaining aromatic carbons (C4a, C5, C6, C8, C8a) will resonate in the typical aromatic region for quinoline derivatives, with their specific shifts modulated by the electronic effects of the substituents. researchgate.net

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2160 - 175
C3130 - 145
C4160 - 175
C4a120 - 135
C5115 - 130
C6120 - 135
C7140 - 155
C8110 - 125
C8a135 - 150

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the signals for H5 and H6 would definitively establish their connectivity on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link the proton signals (H5, H6, H8) to their corresponding carbon signals (C5, C6, C8).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. In a rigid aromatic system like this, NOESY can help confirm assignments by showing through-space proximity, for example, between H8 and the substituent at C7.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (C₉H₅N₃O₆), MS would provide the molecular ion peak and a characteristic fragmentation pattern that offers clues to its molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for unambiguously determining the elemental composition of a molecule. HRMS distinguishes between compounds with the same nominal mass but different chemical formulas by measuring mass to a high degree of accuracy (typically within 5 ppm).

For this compound, HRMS would be used to confirm its elemental formula, C₉H₅N₃O₆. The calculated exact mass (monoisotopic mass) for this formula is 251.0182 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the compound's identity and purity.

Table 1: Theoretical HRMS Data for this compound

Property Value
Molecular Formula C₉H₅N₃O₆
Calculated Exact Mass 251.0182 Da
Nominal Mass 251 Da

Mechanistic Aspects of Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of this compound would undergo a series of fragmentation reactions. The presence of multiple functional groups—hydroxyl (-OH), nitro (-NO₂), and the quinoline core—would lead to a complex but interpretable fragmentation pattern.

The fragmentation of nitroaromatic compounds is well-documented. nih.gov Key fragmentation pathways expected for this molecule include:

Loss of Nitro Groups: The initial fragmentation would likely involve the loss of one or both nitro groups. This can occur via the cleavage of the C-N bond to lose a nitro radical (•NO₂, 46 Da) or through rearrangement to lose nitric oxide (•NO, 30 Da) followed by a hydroxyl radical (•OH).

Ring Fragmentation: The quinoline heterocyclic ring system can undergo fragmentation, typically involving the loss of small, stable molecules like carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the pyridinone part of the core.

Hydroxyl Group Involvement: The hydroxyl groups can influence fragmentation through rearrangements or by being eliminated as water (H₂O, 18 Da), particularly after protonation in chemical ionization techniques.

A plausible fragmentation cascade might begin with the loss of an NO₂ group from the molecular ion at m/z 251, leading to a significant fragment at m/z 205. Subsequent losses of CO, HCN, or the second nitro group would produce further daughter ions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. These techniques are sensitive to the extent of conjugation and the electronic nature of substituent groups.

Investigation of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with its extended aromatic system. The quinoline core is a strong chromophore, and its absorption characteristics are significantly modified by the attached functional groups.

Chromophores and Auxochromes: The dinitroquinoline ring system acts as the primary chromophore. The two hydroxyl groups (-OH) act as auxochromes (electron-donating by resonance) and the two nitro groups (-NO₂) act as powerful electron-withdrawing groups.

Bathochromic Shift: This combination of electron-donating and electron-withdrawing groups on the conjugated system is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent quinoline-2,4-diol. This is due to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Multiple absorption bands would be expected in the UV and possibly the visible region of the spectrum. ias.ac.inyoutube.com

Fluorescence is less predictable for this compound. Nitroaromatic compounds are often weak fluorophores or non-fluorescent because the nitro groups can promote non-radiative decay pathways (like intersystem crossing) from the excited state, quenching fluorescence.

Solvatochromic and pH Effects on Electronic Spectra

The electronic spectrum of this molecule is expected to be highly sensitive to the solvent environment and pH.

Solvatochromic Effects: Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. The position of the absorption bands of this compound would likely shift depending on solvent polarity. This is because polar solvents can stabilize the ground and excited states to different extents, altering the energy of the electronic transition. A more polar solvent would typically cause a shift in the λmax, and the direction of the shift would depend on the relative polarity of the ground and excited states. researchgate.netresearchgate.net

pH Effects: The molecule possesses two acidic phenolic hydroxyl groups. In basic solutions, these protons can be removed to form phenolate anions. This deprotonation has a profound effect on the electronic properties of the molecule. researchgate.netrsc.orgnih.govyoutube.com

The resulting phenolate ions are much stronger electron-donating groups than the neutral hydroxyl groups.

This enhanced electron-donating ability would increase conjugation and significantly lower the HOMO-LUMO energy gap, leading to a large bathochromic shift. The solution would be expected to become intensely colored upon addition of a base. researchgate.net

Plotting absorbance at a specific wavelength against pH would allow for the determination of the pKa values of the hydroxyl groups.

Table 2: Expected Spectral Effects of pH on this compound

Condition Dominant Species Expected λmax Shift
Acidic/Neutral pH Neutral Molecule Shorter Wavelength
Basic pH Mono- and/or Di-anion Significant Bathochromic (Red) Shift

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful crystal structure analysis of this compound would provide precise data on its molecular geometry and intermolecular interactions.

Although a specific crystal structure has not been publicly reported, a crystallographic study would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the quinoline core and its substituents.

Planarity: It would determine the planarity of the quinoline ring system and the torsion angles of the nitro and hydroxyl groups relative to the ring.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice. Key interactions would likely include strong intermolecular hydrogen bonding between the hydroxyl and nitro groups of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. These interactions are critical in defining the solid-state properties of the material.

Crystal System, Space Group, and Unit Cell Parameters

To date, no published studies have reported the single-crystal X-ray diffraction analysis of this compound. Consequently, the fundamental crystallographic parameters remain undetermined. This includes the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group that describes the symmetry of the crystal lattice, and the specific dimensions of the unit cell (a, b, c, α, β, γ).

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Undetermined
Space Group Undetermined
a (Å) Undetermined
b (Å) Undetermined
c (Å) Undetermined
α (°) Undetermined
β (°) Undetermined
γ (°) Undetermined
Volume (ų) Undetermined

This table represents the data that would be obtained from a single-crystal X-ray diffraction experiment. All values are currently unknown.

Intermolecular Interactions and Crystal Packing

The molecular structure of this compound, with its hydroxyl and nitro functional groups, suggests the potential for significant intermolecular interactions that would govern its crystal packing. It is anticipated that strong hydrogen bonding would be a dominant feature, involving the hydroxyl groups as donors and the oxygen atoms of the nitro and hydroxyl groups as acceptors.

Conformational Analysis and Bond Lengths/Angles

A detailed conformational analysis of this compound would reveal the precise three-dimensional arrangement of its atoms. This includes the planarity of the quinoline ring system and the orientation of the nitro and hydroxyl substituent groups. While the quinoline core is expected to be largely planar, some minor distortions may arise due to steric hindrance between the substituents.

Experimental determination of bond lengths and angles is crucial for understanding the electronic and steric effects within the molecule. For instance, the C-N bonds of the nitro groups and the C-O bonds of the hydroxyl groups would provide insight into the electronic influence of these substituents on the aromatic system.

Table 2: List of Compounds Mentioned

Compound Name

Theoretical and Computational Chemistry Studies of 3,7 Dinitroquinoline 2,4 Diol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like 3,7-Dinitroquinoline-2,4-diol. These methods provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state, or the global minimum, on the potential energy surface of the molecule. For a molecule like this compound, with its quinoline (B57606) core and nitro and diol functional groups, DFT calculations would be crucial in establishing the most probable bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundational step for all further computational analyses.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap often implies higher reactivity.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

The Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, the EPS map would likely show negative potential around the oxygen atoms of the nitro and diol groups, and positive potential near the hydrogen atoms of the diol and parts of the aromatic system, thereby predicting sites of chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT calculations are commonly employed to compute vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, these calculations would predict the characteristic vibrational modes associated with the quinoline ring, nitro groups, and hydroxyl groups. Similarly, the 1H and 13C NMR chemical shifts for each unique atom in the molecule could be calculated, aiding in the interpretation of experimental NMR spectra.

Spectroscopic ParameterComputational MethodInformation Gained for this compound
Vibrational Frequencies DFT CalculationsPrediction of IR and Raman active vibrational modes for functional groups like C=C, C-N, N=O, and O-H.
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) method within DFTPrediction of 1H and 13C NMR chemical shifts, aiding in structural elucidation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are often performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. For this compound, MD simulations could be used to explore its different possible conformations and their relative stabilities. Furthermore, these simulations can provide detailed insights into how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the diol groups and a protic solvent.

Structure-Property Relationships and In Silico Design of Derivatives

By systematically modifying the structure of this compound in silico (computationally) and calculating the resulting properties, it is possible to establish structure-property relationships. For example, one could investigate how changing the position or number of nitro groups affects the electronic properties or predicted reactivity. This understanding can then be used to design new derivatives with tailored characteristics, such as enhanced stability or specific electronic properties, before undertaking their actual synthesis.

Analysis of Reactivity Pathways and Transition States

The elucidation of reaction mechanisms is a cornerstone of chemical research, providing fundamental insights into how chemical transformations occur. For a molecule like this compound, understanding its reactivity pathways and the associated transition states is crucial for predicting its chemical behavior, stability, and potential for further functionalization. Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens through which to explore these transient aspects of a reaction.

At the heart of understanding reaction rates and pathways is Transition State Theory (TST) . wikipedia.orgbritannica.com TST posits that for a reaction to proceed from reactants to products, it must pass through a high-energy intermediate state known as the activated complex or transition state. wikipedia.orgbritannica.com This transition state represents a saddle point on the potential energy surface, being a maximum along the reaction coordinate and a minimum in all other degrees of freedom. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. libretexts.org

Computational methods, most notably Density Functional Theory (DFT), are extensively employed to map out the potential energy surfaces of chemical reactions. rsc.orgrsc.org For a compound such as this compound, theoretical studies would aim to identify the various possible reaction pathways, such as electrophilic or nucleophilic substitution, oxidation, or reduction. For each proposed pathway, the geometry of the transition state is located and optimized. This is a computationally intensive task that often involves algorithms like the quadratic synchronous transit (QST2) method or more advanced techniques. joaquinbarroso.com

Once a transition state structure is successfully located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads the molecule from the reactant state to the product state. joaquinbarroso.com The value of this imaginary frequency provides information about the curvature of the potential energy surface at the saddle point.

The energetic details of the reaction pathway are then meticulously calculated. Key parameters derived from these calculations include the activation energy (Ea), the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). wikipedia.org These thermodynamic quantities provide a comprehensive picture of the feasibility and kinetics of a given reaction pathway. For instance, a lower Gibbs free energy of activation indicates a faster reaction rate.

In the context of this compound, computational studies could investigate various potential reactions. For example, the reactivity of the hydroxyl groups or the susceptibility of the aromatic ring to nucleophilic attack, influenced by the electron-withdrawing nitro groups, could be explored. By comparing the activation energies for different proposed mechanisms, chemists can predict which pathway is most likely to occur under specific conditions.

To illustrate the type of data generated from such computational analyses, the following tables provide hypothetical yet representative findings for a potential reaction of a substituted quinoline derivative.

Table 1: Calculated Activation Energies for a Hypothetical Reaction Pathway

Reaction StepActivation Energy (Ea) (kcal/mol)Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Initial Attack25.328.1
Intermediate Formation15.817.5
Product Release8.29.1

This table is for illustrative purposes and does not represent experimental data for this compound.

Table 2: Key Geometrical Parameters of a Hypothetical Transition State

ParameterReactant (Å)Transition State (Å)Product (Å)
C-N Bond (forming)3.102.151.47
C-Br Bond (breaking)1.942.583.80
N-C-Br Angle (°)95.2110.5175.3

This table is for illustrative purposes and does not represent experimental data for this compound.

These tables demonstrate how computational studies can quantify the energetic barriers and structural changes that occur during a chemical reaction. The analysis of reactivity pathways and transition states through theoretical and computational chemistry provides an indispensable tool for understanding and predicting the chemical behavior of complex molecules like this compound.

Exploration of Advanced Applications and Functionalization Potential Excluding Clinical Human Trials

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of 3,7-Dinitroquinoline-2,4-diol is rich in reactive sites, positioning it as a highly versatile precursor for the synthesis of more complex heterocyclic systems. Its utility stems from the ability to selectively modify its hydroxyl and nitro functional groups.

The probable synthesis route for this compound involves the nitration of a quinoline-2,4-diol precursor. A similar transformation has been demonstrated where a substituted 2,4-dihydroxyquinoline undergoes nitration using fuming nitric acid to yield a nitro derivative, indicating the feasibility of this approach. heteroletters.org Once synthesized, this compound can serve as a foundational building block for a variety of derivatives.

Key Functionalization Reactions:

Reduction of Nitro Groups: The two nitro groups are prime candidates for reduction to their corresponding amino groups, yielding 3,7-diaminoquinoline-2,4-diol. This transformation is commonly achieved using reagents like stannous chloride (SnCl₂) and HCl. nih.gov The resulting diamino compound is a valuable intermediate for constructing fused heterocyclic rings or for further derivatization into amides, imines, or diazonium salts.

Reactions of the Hydroxyl Groups: The two hydroxyl groups of the diol tautomer (or the N-H and C4-OH of the 4-hydroxy-2-quinolone tautomer) can undergo various reactions. These include O-alkylation to form ethers and acylation to form esters. The chemoselective alkylation at the C-3 position of quinoline-2,4-diol derivatives has been shown to be efficient, suggesting that the C-3 position is a key site for introducing further diversity. monash.edu

Nucleophilic Aromatic Substitution: The presence of two strongly electron-withdrawing nitro groups significantly activates the quinoline (B57606) ring system towards nucleophilic attack. This allows for the potential displacement of other leaving groups on the ring or, in some cases, the displacement of a nitro group itself, enabling the introduction of a wide range of nucleophiles.

The strategic combination of these reactions allows for a modular approach to synthesizing a library of complex quinoline derivatives that would be otherwise difficult to access.

Table 1: Potential Synthetic Transformations of this compound

Starting Functional Group Reagent/Condition Product Functional Group Potential Application of Product
Nitro (-NO₂) SnCl₂ / HCl Amino (-NH₂) Precursor for polyamides, dyes, fused heterocycles nih.gov
Hydroxyl (-OH) Alkyl Halide / Base Ether (-OR) Modification of solubility and electronic properties
Hydroxyl (-OH) Acyl Chloride / Base Ester (-OCOR) Prodrug strategies, functional materials
Aromatic Ring Nucleophile (e.g., RO⁻, RS⁻) Substituted Quinoline Synthesis of highly functionalized heterocycles

Potential in Materials Science and Engineering

The unique electronic profile of this compound, featuring both donor (hydroxyl) and acceptor (nitro) moieties on a conjugated π-system, makes it a compelling candidate for various materials science applications.

Quinoline-based compounds are recognized for their high thermal stability, electron-transporting capabilities, and the ease with which their structures can be modified, making them desirable for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). nih.gov The electron-withdrawing nature of the quinoline ring itself contributes to this property. nih.gov

The introduction of two nitro groups, which are among the strongest organic electron-accepting groups, would drastically enhance the electron-acceptor character of the molecule. This positions this compound as a potential n-type semiconductor material. Its strong acceptor properties make it an excellent candidate for forming charge-transfer (CT) complexes with suitable electron-donor molecules. nih.govmdpi.com Such CT complexes are the cornerstone of many organic semiconductors, where the interaction between donor and acceptor stacks facilitates charge mobility. The formation of CT complexes has been studied extensively with powerful acceptors like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), which form radical anions upon accepting an electron from a donor. scienceopen.commdpi.com The dinitro-substituted quinoline core could function in a similar capacity.

Materials with significant third-order nonlinear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic devices. A common design strategy for creating molecules with a high NLO response is to create a "push-pull" system, where electron-donating groups and electron-accepting groups are connected via a π-conjugated bridge (a D-π-A architecture). mdpi.com

This compound fits this D-π-A model perfectly. The hydroxyl groups act as electron donors, the nitro groups are powerful electron acceptors, and the quinoline ring serves as the conjugated π-system. This intramolecular charge transfer from the donor to the acceptor through the π-bridge can lead to a large molecular hyperpolarizability (β), which is a measure of NLO activity. Studies on other substituted quinolinones have confirmed their potential as promising NLO materials. rsc.orgsemanticscholar.orgresearchgate.net The presence of two donor and two acceptor groups on the this compound scaffold suggests that its NLO properties could be particularly pronounced.

The quinoline scaffold is a privileged structure in the design of fluorescent chemosensors, especially for the detection of metal ions. nih.govnih.gov The nitrogen atom of the quinoline ring and other substituents can act as binding sites for specific analytes. In this compound, the two hydroxyl groups and the quinoline nitrogen could form a coordination pocket suitable for binding with certain metal ions. Upon binding, the electronic structure of the molecule would be perturbed, leading to a detectable change in its absorption or fluorescence properties (a chromogenic or fluorogenic response).

Furthermore, the compound has strong potential as a pH indicator. The hydroxyl groups at the 2- and 4-positions are acidic. As the pH of a solution increases, these protons can be removed. This deprotonation would result in the formation of an anionic species, which would significantly alter the electronic conjugation of the quinoline system, leading to a dramatic color change. This principle is the basis for many common pH indicators. scbt.commedchemexpress.comscrippslabs.com The precise pH range of this transition would depend on the pKa values of the hydroxyl groups, which are influenced by the electron-withdrawing nitro groups.

Table 2: Comparison of this compound's Potential as a pH Indicator with Standard Indicators

Indicator pH Range Color Change (Acidic to Basic)
Thymol Blue (acid range) 1.2 - 2.8 Red to Yellow scrippslabs.com
Methyl Orange 3.1 - 4.4 Red to Yellow scrippslabs.com
Phenol Red 6.8 - 8.2 Yellow to Red/Pink medchemexpress.com
This compound (Predicted) Hypothetical Hypothetical Color 1 to Color 2

Precursor for Polymeric Systems and Supramolecular Assemblies

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. It could react with dicarboxylic acids (or their acyl chlorides) to form polyesters or with diisocyanates to form polyurethanes.

Alternatively, the nitro groups can be reduced to amino groups to create a 3,7-diaminoquinoline-2,4-diol monomer. This tetra-functional monomer (two amino groups and two hydroxyl groups) could then be used to synthesize highly cross-linked polymers or to form polyamides by reacting with dicarboxylic acids.

On a non-covalent level, the molecule is rich in hydrogen bond donors (-OH groups) and acceptors (the oxygen atoms of the nitro and carbonyl groups, and the ring nitrogen). This facilitates the formation of ordered, self-assembled supramolecular structures through predictable hydrogen bonding interactions. The study of intermolecular interactions in similar quinolinone crystals has shown the importance of these forces in directing the solid-state packing, which is the basis of crystal engineering and supramolecular chemistry. semanticscholar.org

Development as Analytical Reagents for Chemical Detection (Non-Biological)

Building on its potential as a sensor, this compound could be developed as a specific analytical reagent for colorimetric or fluorometric assays. For instance, its ability to chelate with metal ions could be harnessed for the quantitative detection of those ions in environmental samples, such as water. nih.gov The interaction with a target analyte would produce a color change, the intensity of which could be measured using a spectrophotometer to determine the analyte's concentration. Quinoline-based hydrazone derivatives have been successfully employed as optical chemosensors for detecting biocides like tributyltin, demonstrating the platform's versatility in analytical applications. mdpi.com The strong chromophoric nature of the dinitro-aromatic system in this compound could provide high sensitivity for such measurements.

Potential in Catalysis or Ligand Design

The unique structural characteristics of this compound, featuring both electron-withdrawing nitro groups and coordinating diol functionalities, suggest a significant, albeit underexplored, potential in the fields of catalysis and ligand design. While direct research on this specific molecule is not extensively documented, its potential can be inferred from the well-established chemistry of functionalized quinoline derivatives.

The quinoline scaffold is a "privileged structure" in coordination chemistry, widely utilized in the design of ligands for organometallic catalysis. Current time information in Bangalore, IN.scirp.org The nitrogen atom of the quinoline ring, in conjunction with other functional groups, can form stable chelate complexes with a variety of transition metals. These metal complexes are often at the heart of catalytic activity.

The catalytic potential of quinoline-based compounds is heavily influenced by the nature of the substituents on the quinoline ring. The presence of electron-donating or electron-withdrawing groups can modulate the electronic environment of the metal center in a complex, thereby fine-tuning its catalytic activity. acs.org In the case of this compound, the two nitro groups are potent electron-withdrawing groups. This property is expected to significantly impact the acidity of the hydroxyl protons and the electron density on the quinoline nitrogen, which in turn would affect its coordination behavior with metal ions.

The 2,4-diol arrangement offers a bidentate coordination site, which is a common feature in many effective ligands. The deprotonation of the hydroxyl groups would create a dianionic ligand capable of forming strong bonds with metal cations. Research on other hydroxylated quinolines, such as 8-hydroxyquinoline (B1678124), has demonstrated their exceptional ability to form stable complexes with a wide range of metals, including copper, iron, aluminum, and zinc. acs.orgmdpi.com These complexes have shown promise in various catalytic applications. For instance, copper complexes of certain quinoline derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. acs.orgmdpi.com

The presence of nitro groups on the quinoline backbone can further enhance or modify the catalytic properties of the corresponding metal complexes. Nitro-substituted quinoline derivatives have been successfully employed in the synthesis of coordination compounds with metals like ruthenium and rhodium. mdpi.com The strong electron-withdrawing nature of the nitro groups can influence the redox potential of the coordinated metal ion, a critical factor in many catalytic cycles, such as oxidation, reduction, and cross-coupling reactions. While the nitro group is not typically a primary coordination site, instances of it acting as a weak, or "semi-coordinating," ligand have been observed, potentially influencing the stability and geometry of the metal complex.

Given these characteristics, this compound could be envisioned as a precursor to a new class of ligands. Upon deprotonation, the diol functionality would provide a robust binding site for a metal ion. The dinitro-substituted quinoline framework would then act as a tunable electronic scaffold, influencing the reactivity of the metal center. The potential applications of such metal complexes could span a range of catalytic transformations.

To illustrate the potential for ligand design, the table below outlines hypothetical coordination complexes of this compound with various transition metals, highlighting the potential coordination modes and research focus for their catalytic applications.

Metal IonPotential Coordination ModePotential Catalytic Application Focus
Copper(II)Bidentate chelation through the deprotonated diol groups.Oxidation reactions, such as alcohol oxidation or catecholase-mimicking activity, leveraging the redox properties of the copper center.
Palladium(II)Bidentate chelation, potentially with additional weak interactions.Cross-coupling reactions (e.g., Suzuki, Heck), where the electronic properties of the ligand can influence catalytic efficiency.
Iron(III)Formation of a stable complex with the diol moiety.Exploration of redox catalysis, including oxidation of substrates with environmentally benign oxidants like H₂O₂.
Rhodium(III)Bidentate coordination within an organometallic framework.Hydroformylation or hydrogenation reactions, where the ligand can influence regioselectivity and enantioselectivity.
Ruthenium(II)Incorporation into a larger coordination sphere for photoredox catalysis.Light-driven chemical transformations, where the nitro groups could modulate the excited-state properties of the complex.

Further research into the synthesis and characterization of metal complexes of this compound is warranted to fully explore and validate its potential in catalysis and ligand design. The strategic placement of both strong electron-withdrawing groups and effective chelating moieties on a single quinoline framework presents a compelling avenue for the development of novel and efficient catalytic systems.

Molecular Interactions with Biological Systems: Mechanistic Insights from Pre Clinical Models Strictly Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects

Investigation of Molecular Binding to Target Biomolecules

No in vitro studies detailing the protein-ligand interactions or enzyme inhibition assays for 3,7-Dinitroquinoline-2,4-diol have been reported.

Cellular and Subcellular Localization Studies

There are no published mechanism-focused, non-toxicological studies that describe the cellular or subcellular localization of this compound.

Modulation of Biochemical Pathways at the Molecular Level

No in vitro or in cellulo experiments demonstrating the modulation of specific biochemical pathways by this compound are available in the current scientific literature.

Structure-Activity Relationship (SAR) Analysis for Molecular Interaction Potency

A structure-activity relationship analysis for this compound concerning its molecular interaction potency has not been conducted or published.

Use as a Mechanistic Probe in Chemical Biology

The potential application of this compound as a mechanistic probe in chemical biology has not been explored in any available research.

Future Research Directions and Unexplored Avenues for 3,7 Dinitroquinoline 2,4 Diol

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,7-Dinitroquinoline-2,4-diol is not well-established in the current literature, presenting a primary area for research. Future work should focus on developing high-yield, scalable, and environmentally benign synthetic pathways.

Key research objectives include:

Adapting Classical Methods: Investigating the nitration of a pre-synthesized quinoline-2,4-diol scaffold using various nitrating agents and conditions. Conversely, building the quinoline (B57606) ring system from pre-nitrated aniline (B41778) or malonate precursors could offer an alternative route. nih.gov

Modern Synthetic Methodologies: Exploring contemporary synthetic strategies could lead to more efficient processes. Multi-component reactions, which combine several starting materials in a single step, could provide a direct and atom-economical route to the core structure. ynu.edu.cn The use of microwave-assisted synthesis could dramatically reduce reaction times and improve yields, as seen with other nitroquinoline derivatives. nih.gov

Green Chemistry Approaches: The development of solvent-free reaction conditions or the use of heterogeneous catalysts would align with the principles of green chemistry, reducing the environmental impact of the synthesis. rsc.org

Table 1: Potential Synthetic Strategies for this compound
Synthetic ApproachDescriptionPotential AdvantagesResearch Focus
Sequential NitrationNitration of a pre-formed quinoline-2,4-diol core.Straightforward concept.Controlling regioselectivity to achieve the 3,7-dinitro substitution pattern.
Cyclization of Nitrated PrecursorsConstructing the quinoline ring from nitrated anilines and malonates.May offer better control over nitro group placement.Synthesis and stability of the required starting materials.
Multi-Component ReactionsOne-pot synthesis from simple, readily available starting materials.High efficiency, atom economy, and operational simplicity. ynu.edu.cnDiscovery of suitable catalysts and reaction conditions.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate the reaction.Reduced reaction times, potentially higher yields. nih.govOptimization of microwave parameters and solvent choice.

Advanced Functionalization for Tailored Properties

The this compound molecule possesses multiple reactive sites—two hydroxyl groups and two nitro groups—making it an excellent platform for advanced functionalization to tailor its physicochemical and biological properties. nih.gov

Future functionalization studies could explore:

Hydroxyl Group Derivatization: The -OH groups at positions 2 and 4 can be converted into ethers or esters to modulate properties such as solubility, lipophilicity, and hydrogen-bonding capacity. This is a common strategy to fine-tune the pharmacological profile of drug candidates.

Selective Nitro Group Reduction: The selective reduction of one or both nitro groups to amino groups would yield amino-nitro- or diamino-quinoline-diol derivatives. These amino groups can serve as handles for further modifications, such as amidation or the introduction of other functional moieties, significantly expanding the chemical diversity of the scaffold.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring, activated by two nitro groups, is a prime candidate for SNAr reactions. Research into the substitution of one of the nitro groups with various nucleophiles (e.g., alkoxides, thiolates, azides) could lead to novel derivatives with unique properties. researchgate.net

C-H Functionalization: Modern synthetic methods focusing on direct C-H functionalization could allow for the introduction of substituents at the remaining carbon positions of the quinoline ring, providing access to derivatives that are difficult to synthesize via classical methods. rsc.orgrsc.orgmdpi.com

Table 2: Proposed Functionalization Reactions and Their Potential Effects
Reaction TypeTarget Site(s)Potential ReagentsExpected Property Modification
Etherification/EsterificationC2-OH, C4-OHAlkyl halides, Acyl chloridesIncreased lipophilicity, altered solubility, modified biological interactions.
Selective ReductionC3-NO2, C7-NO2Reducing agents (e.g., SnCl2, Na2S)Introduction of basic amino groups, enabling further derivatization.
Nucleophilic Aromatic SubstitutionC3-NO2 or C7-NO2Amines, Alkoxides, ThiolsIntroduction of diverse functional groups, tuning of electronic properties. researchgate.net
Cross-Coupling (on a halo-precursor)C5, C6, C8Boronic acids (Suzuki), Amines (Buchwald-Hartwig)Attachment of aryl or heteroaryl groups, creating complex molecular architectures.

In-depth Mechanistic Studies of Chemical and Biological Reactivity

A fundamental understanding of the chemical and biological reactivity of this compound is currently lacking. The electronic interplay between the two electron-donating hydroxyl groups and the two strongly electron-withdrawing nitro groups likely imparts unique reactivity that warrants detailed investigation.

Future mechanistic studies should include:

Chemical Reactivity Profiling: Investigating the compound's stability under various conditions (pH, temperature, oxidative/reductive environments). Mechanistic studies of the reduction of the nitro groups are particularly important, as the intermediates, such as nitroso and hydroxylamine species, can have distinct biological activities. researchgate.netorientjchem.org The potential for the molecule to act as a ligand for metal complexes should also be explored.

Biological Reactivity Assessment: A crucial first step is to perform in vitro biological reactivity tests to assess the compound's baseline effect on mammalian cell cultures. uspnf.comscribd.com This provides foundational data on its cytotoxicity and potential as a bioactive agent.

Interaction with Biomolecules: Probing the interactions of this compound with key biomolecules like DNA and proteins. The planar aromatic system suggests potential DNA intercalating properties, while the functional groups could form hydrogen bonds and other interactions within enzyme active sites.

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique combination of a quinoline-2,4-dione core and dinitro substitution suggests potential applications across several scientific and technological fields.

Promising areas for exploration include:

Medicinal Chemistry: The quinoline scaffold is present in numerous drugs. nih.gov Derivatives of this compound should be screened for a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govmdpi.com The nitro groups, while often associated with toxicity, are also key pharmacophores in certain approved drugs.

Materials Science: Dinitroaromatic compounds are often explored as energetic materials or as building blocks for thermostable polymers. nih.gov The thermal properties and decomposition pathways of this compound should be investigated to assess its potential in this area.

Chemosensors and Dyes: The highly conjugated and polarized electronic structure of the molecule could give it interesting photophysical properties. Research could focus on its use as a chromophore in dyes or as a molecular sensor for detecting specific analytes through changes in its optical or electrochemical response.

Table 3: Potential Applications for this compound Derivatives
FieldPotential ApplicationMotivating Structural Features
Medicinal ChemistryAnticancer, Antimicrobial AgentsQuinoline scaffold is a known pharmacophore; functional groups allow for tuning of bioactivity. nih.govresearchgate.net
Materials ScienceEnergetic Materials, High-Performance PolymersPresence of two nitro groups; rigid, planar aromatic core. nih.gov
Sensing and ElectronicsOptical Sensors, Organic ElectronicsExtended π-system with strong electron-donating (-OH) and -withdrawing (-NO2) groups.
CatalysisLigands for Organometallic CatalysisNitrogen and oxygen atoms can coordinate with metal centers.

Computational Design and Prediction of Derivatives with Enhanced Performance

In silico methods are powerful tools for accelerating the research and development process by predicting the properties of novel compounds before their synthesis.

Future computational research should focus on:

DFT Calculations: Employing Density Functional Theory (DFT) to model the electronic structure of this compound. These calculations can predict key properties such as molecular geometry, charge distribution, HOMO-LUMO energy gap, and reactivity indices, providing insight into the molecule's chemical behavior. scholarsresearchlibrary.comscholarsresearchlibrary.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models. Once initial experimental data on the biological activity or material properties of a series of derivatives is obtained, QSAR can be used to build predictive models that correlate specific structural features with performance, guiding the design of more potent or effective compounds. mdpi.com

Molecular Docking: Performing molecular docking simulations to predict the binding modes and affinities of this compound and its virtual derivatives with various biological targets, such as the active sites of enzymes implicated in cancer or infectious diseases. nih.govresearchgate.netresearchgate.net This can help prioritize which derivatives to synthesize and test experimentally.

Table 4: Computational Approaches for Guiding Research
MethodologyObjectivePredicted Outputs
Density Functional Theory (DFT)Characterize electronic properties and reactivity.Molecular orbitals (HOMO/LUMO), electrostatic potential, spectral properties. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with a specific activity or property.Predictive models for bioactivity, toxicity, or material performance. scholarsresearchlibrary.com
Molecular DockingPredict binding interactions with biological macromolecules.Binding affinity scores, interaction poses, key interacting residues. nih.govnih.gov
Molecular Dynamics (MD) SimulationsStudy the dynamic behavior and stability of ligand-protein complexes.Conformational stability, binding free energy, interaction dynamics. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3,7-Dinitroquinoline-2,4-diol, and how can reaction conditions be optimized to minimize byproducts?

Synthesis typically involves nitration of quinoline precursors. For example, regioselective nitration at the 3- and 7-positions requires precise temperature control (e.g., 0–5°C) and stoichiometric adjustments of nitric acid/sulfuric acid mixtures to avoid over-nitration or decomposition . Key parameters include:

  • Catalyst selection : Sulfuric acid as a protonating agent enhances electrophilic substitution.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
  • Yield optimization : Monitoring via TLC or HPLC ensures intermediate purity before proceeding to diol formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • 1H/13C NMR : Distinct chemical shifts for aromatic protons (δ 8.5–9.0 ppm) and hydroxyl groups (δ 5.0–6.0 ppm) confirm substitution patterns. Nitro groups deshield adjacent protons, aiding assignment .
  • IR spectroscopy : Strong absorbance bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) validate nitro functionalization .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with nitroquinoline scaffolds confirm molecular weight and substituent positions .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Acidic/basic conditions : Nitro groups are hydrolytically stable below pH 3 but may degrade under strong alkaline conditions (pH > 10).
  • Thermal stability : Decomposition occurs above 150°C, necessitating storage at 4°C in inert atmospheres.
  • Light sensitivity : Nitroaromatics are prone to photodegradation; amber vials are recommended .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≤100 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites for nitration or substitution reactions .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., DNA topoisomerases) using software like AutoDock Vina. Focus on hydrogen bonding between hydroxyl groups and active-site residues .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vivo studies .

Q. What strategies address regioselectivity challenges in introducing nitro groups to the quinoline core?

  • Directing groups : Temporarily install electron-withdrawing groups (e.g., sulfonic acid) at the 2- or 4-position to direct nitration to 3- and 7-positions .
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, controlled heating, reducing side reactions .
  • Protecting group chemistry : Protect hydroxyl groups with acetyl or benzyl moieties during nitration to prevent oxidation .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Assay validation : Replicate experiments with standardized protocols (e.g., fixed incubation times, solvent controls).
  • Structural analogs : Compare activity trends across derivatives to identify substituent-dependent effects .
  • Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics and rule off-target effects .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with cooling systems to manage heat during nitration.
  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
  • Waste management : Neutralize acidic waste streams with calcium carbonate to precipitate sulfates/nitrates .

Methodological Guidance

  • Synthesis optimization : Prioritize reaction monitoring (e.g., in situ IR) to detect intermediates and adjust conditions dynamically .
  • Data interpretation : Cross-reference spectral data with PubChem or NIST databases for validation .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.